N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide
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Overview
Description
N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide is a synthetic organic compound characterized by the presence of a difluoro-substituted indene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide typically involves the reaction of 4,6-difluoroindanone with appropriate amine derivatives under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide has several scientific research applications:
Organic Electronics: The compound is used as a building block for the synthesis of non-fullerene acceptors (NFAs) in organic photovoltaic devices.
Medicinal Chemistry: Its structural features make it a potential candidate for the development of new pharmaceuticals with antiviral, anticancer, or anti-inflammatory properties.
Material Science: The compound’s unique electronic properties are exploited in the design of advanced materials for electronic and optoelectronic applications.
Mechanism of Action
The mechanism of action of N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. In organic electronics, the compound acts as an electron acceptor, facilitating charge transfer processes essential for the functioning of photovoltaic devices . In medicinal applications, it may interact with cellular receptors or enzymes, modulating biological pathways to exert therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-(5,6-Difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile: Used in organic photovoltaics as a non-fullerene acceptor.
5,6-Difluoro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of various indene derivatives.
Uniqueness
N-(4,6-Difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide stands out due to its specific structural configuration, which imparts unique electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics and potential pharmaceutical applications.
Properties
IUPAC Name |
N-(4,6-difluoro-2,3-dihydro-1H-inden-1-yl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO/c1-2-12(16)15-11-4-3-8-9(11)5-7(13)6-10(8)14/h2,5-6,11H,1,3-4H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBWRLETZCXNVPK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CCC2=C1C=C(C=C2F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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